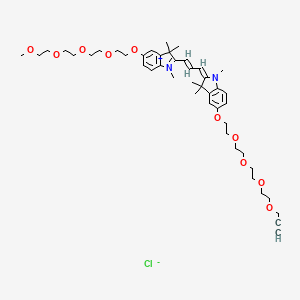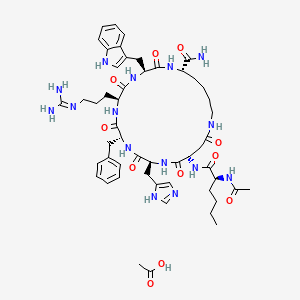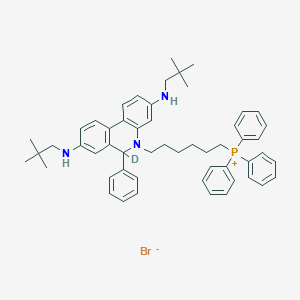
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm and an alkyne group, which enables copper-catalyzed Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Atom Transfer Radical Polymerization
The use of polyethylene (PE) and polyethylene-block-poly(ethylene glycol) (PE-PEG) grafted with tetraethyldiethylenetriamine (TEDETA) as supports for copper bromide-mediated atom transfer radical polymerization (ATRP) demonstrates the importance of chain length and poly(ethylene glycol) (PEG) spacers in catalytic activity and control of polymerization (Shen & Zhu, 2001).
Crosslinking of Electrolytes
Research on poly(ethylene glycol) containing terminal azide groups (PEG-N3), synthesized by reacting poly(ethylene glycol diglycidyl ether) (PEGDGE) with NaN3, and its application in solid-state dye-sensitized solar cells, highlights the significance of crosslinking under UV irradiation to enhance electrolyte mechanical properties (Koh, Koh, Park & Kim, 2010).
Emission Properties of Diblock Copolymers
The study of a new block copolymer of poly(ethylene glycol) (PEG) and poly(1,4-(1-H-1,2,3-triazolylene)methylene), prepared by copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), revealed fluorescence emission properties, demonstrating the tunability of optical properties without changing the chromophore (Yang, Mori & Hashidzume, 2019).
Synthesis of N-methylated Cyclic Peptides
The synthesis of N-methylated cyclic peptides, which combines N-methylation and peptide cyclization, showcases the modulation of physicochemical properties of peptides, conferring properties like metabolic stability and membrane permeability (Chatterjee, Laufer & Kessler, 2012).
Propriétés
Formule moléculaire |
C45H65ClN2O10 |
|---|---|
Poids moléculaire |
829.47 |
Nom IUPAC |
(2E)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C45H65N2O10.ClH/c1-9-17-49-20-21-51-24-25-53-27-29-55-31-33-57-37-14-16-41-39(35-37)45(4,5)43(47(41)7)12-10-11-42-44(2,3)38-34-36(13-15-40(38)46(42)6)56-32-30-54-28-26-52-23-22-50-19-18-48-8;/h1,10-16,34-35H,17-33H2,2-8H3;1H/q+1;/p-1 |
Clé InChI |
QMLMWDKHWJAZGQ-ZPKNMNKASA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








